molecular formula C11H9ClN2O4 B1297329 [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid CAS No. 62848-53-7

[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid

Cat. No.: B1297329
CAS No.: 62848-53-7
M. Wt: 268.65 g/mol
InChI Key: UDOPITICNQWATG-UHFFFAOYSA-N
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Description

[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid: is a chemical compound that features a unique structure combining a chlorinated phenyl ring with an imidazolidinone moiety and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid typically involves the reaction of 4-chlorobenzaldehyde with glycine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the imidazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic applications. These include treatments for bacterial infections and inflammatory diseases .

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cyclooxygenase enzymes and other key proteins involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential as a bioactive molecule compared to its analogs .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O4/c12-6-1-3-7(4-2-6)14-10(17)8(5-9(15)16)13-11(14)18/h1-4,8H,5H2,(H,13,18)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOPITICNQWATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(NC2=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70978565
Record name [1-(4-Chlorophenyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62848-53-7
Record name 4-Imidazolidineacetic acid, 1-(4-chlorophenyl)-2,5-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062848537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(4-Chlorophenyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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